molecular formula C7H6F2N2O3 B11795672 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Cat. No.: B11795672
M. Wt: 204.13 g/mol
InChI Key: QFHZLZWYYLFPRI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS 1706439-48-6) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This specialty compound features a pyridazine heterocycle, a scaffold commonly found in pharmacologically active molecules, which is further functionalized with a methoxy group and a difluoroacetic acid moiety . The presence of the geminal difluoromethylene group adjacent to the carbonyl is of particular interest; this structural feature is known to enhance metabolic stability, influence lipophilicity, and modulate the acidity of the molecule, thereby fine-tuning its physicochemical properties . Its primary research application is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. Specifically, this compound has been identified as a crucial raw material in the synthesis of thienopyrimidine derivatives that function as potent gonadotropin-releasing hormone (GnRH) antagonists . Such compounds are being investigated for their potential in treating hormone-dependent conditions like endometriosis and uterine fibroids, highlighting the strategic importance of this difluorinated acid in targeting serious medical needs . Researchers will find this building block useful for constructing molecular scaffolds through various reactions, including decarboxylative pathways, to introduce the valuable difluoromethylenated structure into target compounds . For handling, the material is typically supplied as a powder and should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

InChI

InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13)

InChI Key

QFHZLZWYYLFPRI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Carbonylation Strategies

A common approach to synthesizing difluoroacetic acid derivatives involves halogenation followed by carbonylation. For example, the preparation of 2,3-difluorophenylacetic acid (CN101486638A) employs photohalogenation of 2,3-difluorotoluene to generate a benzyl halide intermediate, which undergoes carbonylation with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst. Adapting this methodology:

  • Halogenation of Pyridazine Precursor :

    • 6-Methoxypyridazine undergoes photohalogenation using chlorine or bromine under UV light to yield 3-halo-6-methoxypyridazine.

    • Solvents: Carbon tetrachloride or solvent-free conditions.

    • Temperature: 20–40°C.

  • Carbonylation Reaction :

    • The halogenated intermediate reacts with carbon monoxide in methanol or tetrahydrofuran (THF) using a cobalt-based catalyst (e.g., cobalt tetracarbonyl sodium).

    • Molar ratios: Halogenated pyridazine : CO : Catalyst = 1 : 1.3 : 0.015.

    • Temperature: 30–40°C (optimized for yield).

Key Data :

StepReagentsConditionsYield
HalogenationCl₂/Br₂, UV20–40°C, CCl₄85–90%
CarbonylationCO, Co(CO)₄Na30–40°C, MeOH65–89%

Nucleophilic Substitution and Condensation

Alternative routes leverage nucleophilic substitution on pre-functionalized pyridazine rings. For instance, the synthesis of 2-thiophene acetic acid (CN105906604B) involves iodination of chlorothiophene followed by malonate coupling and hydrolysis:

  • Iodination :

    • 3-Chloro-6-methoxypyridazine reacts with sodium iodide in acetone/THF under nitrogen.

    • Temperature: 20–30°C.

  • Malonate Coupling :

    • The iodinated pyridazine couples with diethyl malonate via a Ullmann-type reaction using 2,6-lutidine as a base.

    • Solvent: THF, UV light (254 nm).

  • Hydrolysis and Decarboxylation :

    • The malonate ester undergoes saponification with NaOH and subsequent acidification to yield the target carboxylic acid.

Key Data :

StepReagentsConditionsYield
IodinationNaI, acetone/THF20–30°C, N₂90%
Malonate CouplingDiethyl malonate, 2,6-lutidineUV, THF75–85%
HydrolysisNaOH, HClReflux80–90%

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Palladium and nickel catalysts facilitate cross-coupling reactions. The synthesis of lumacaftor (WO2017017696A1) uses Suzuki-Miyaura coupling to attach benzoate groups to pyridine cores. For 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid:

  • Buchwald-Hartwig Amination : Coupling a boronic ester derivative of 6-methoxypyridazine with a difluoroacetic acid precursor.

  • Catalyst: Pd(OAc)₂/XPhos.

  • Solvent: 1,4-Dioxane, 100°C.

Optimized Conditions :

Catalyst LoadingLigandTemperatureYield
5 mol% Pd(OAc)₂XPhos100°C70–75%

Photoredox Catalysis

Recent advances in photoredox systems (e.g., WO2017025985A1) enable fluorination under mild conditions. A plausible route involves:

  • Direct C–H Fluorination :

    • Irradiation of 6-methoxypyridazine-3-acetic acid with Selectfluor® under blue light.

    • Catalyst: Ru(bpy)₃Cl₂.

    • Solvent: Acetonitrile/H₂O.

Key Parameters :

Light SourceCatalystFluorinating AgentYield
450 nm LEDRu(bpy)₃²⁺Selectfluor®60–65%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3).

  • HPLC : C18 column, mobile phase: H₂O/MeCN + 0.1% TFA.

Crystallization

  • Recrystallization from toluene/hexane (1:5) yields >99% purity .

Chemical Reactions Analysis

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial and Antifungal Properties

Preliminary studies suggest that 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid exhibits notable antibacterial and antifungal properties. Research indicates that it may interact with specific biological targets, potentially influencing metabolic pathways. Further evaluations are necessary to establish its efficacy and mechanisms of action in biological systems.

Modulation of Cytokines

Recent patents highlight the compound's potential as a modulator of cytokines such as IL-12, IL-23, and interferon-alpha. These compounds can inhibit Tyk2-mediated signal transduction, offering therapeutic benefits for inflammatory and autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypePotential ImpactReferences
AntibacterialInhibits growth of certain bacteria
AntifungalEffective against fungal strains
Cytokine ModulationTherapeutic potential in autoimmune diseases

Herbicides and Pesticides

The compound's structural characteristics make it a candidate for development as an agrochemical. Its fluorinated nature may enhance the stability and efficacy of herbicides and pesticides, allowing for targeted action against specific pests while minimizing environmental impact.

Plant Growth Regulators

Research into similar compounds indicates potential applications as plant growth regulators. The unique properties of this compound could lead to advancements in agricultural productivity by optimizing plant growth responses under various environmental conditions .

Synthesis of Complex Molecules

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. This compound serves as a versatile scaffold for synthesizing more complex molecules in medicinal chemistry.

Reaction Mechanisms

Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies. Its ability to undergo various types of reactions makes it valuable for exploring new pathways in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (Target) C₇H₆F₂N₂O₃ 204.13 6-methoxy-pyridazine, difluoro-acetic acid High acidity (due to F), moderate lipophilicity (estimated logP ~0.5–1.2)
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid C₈H₇F₂NO₂ 195.15 4-methyl-pyridine, difluoro-acetic acid Lower acidity (pKa ~2.5–3.5), higher logP (~1.5–2.0) due to methyl group
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid C₈H₆F₃NO₂ 205.13 6-CF₃-pyridine, acetic acid Strong electron-withdrawing CF₃ group increases acidity (pKa ~1.8–2.2)
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClFO₃ 218.61 Chloro, fluoro, methoxy-phenyl, acetic acid Higher molecular weight, halogenated phenyl enhances stability and lipophilicity
2,2-Difluoro-2-(3-formylphenoxy)acetic acid C₉H₆F₂O₄ 216.14 3-formylphenoxy, difluoro-acetic acid Aldehyde group introduces reactivity for conjugation, logP ~1.0–1.5

Key Research Findings

Electronic Effects and Acidity
  • The difluoro-acetic acid group in the target compound significantly lowers its pKa compared to non-fluorinated analogs (e.g., 2-(pyridin-2-yl)acetic acid, pKa ~3.5–4.0) . This enhances its ability to act as a hydrogen bond donor or participate in ionic interactions in biological systems.
  • The 6-methoxy group on the pyridazine ring donates electrons, increasing the ring’s electron density. This contrasts with electron-withdrawing groups like CF₃ in (6-Trifluoromethyl-pyridin-2-yl)-acetic acid, which reduce basicity and alter binding affinities .
Ring System Differences
  • Pyridazine vs. Pyridine : Pyridazine (two adjacent nitrogen atoms) has a lower basicity than pyridine, which affects solubility and interactions with biological targets. For example, pyridazine derivatives are more likely to engage in π-π stacking with aromatic residues in enzymes .
  • Phenyl vs.

Biological Activity

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structure, which combines a difluorinated acetic acid moiety with a methoxypyridazin ring. This compound is characterized by the molecular formula C7H6F2N2O3 and a molecular weight of approximately 204.13 g/mol. The presence of fluorine atoms and the methoxy group enhances its biological activity, making it a subject of interest for various therapeutic applications.

The structural configuration of this compound allows it to engage with biological targets effectively. Its difluorinated acetic acid component is known to influence metabolic pathways, while the methoxypyridazin moiety may facilitate interactions with specific proteins and enzymes.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest potential binding to enzyme active sites or receptor sites, modulating their activity. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are recommended for further elucidation of these interactions.

Case Studies

While comprehensive case studies specifically focused on this compound are scarce, related compounds have been documented in the literature. For example:

Compound NameBiological ActivityReference
2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acidAntimicrobial
Acetic AcidAntibacterial against biofilms

These studies highlight the potential for similar biological activities in this compound.

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. Its applications extend beyond medicinal chemistry into agrochemicals and other industrial fields due to its versatile chemical reactivity.

Q & A

Q. What synthetic strategies are recommended for preparing 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid?

  • Methodological Answer : A multi-step synthesis is typically employed:

Core Pyridazine Formation : Start with 6-methoxypyridazin-3-amine, followed by fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce difluoro groups .

Acetic Acid Moiety Attachment : Use a coupling reagent such as HATU or EDCI with DIPEA in THF/DMF to conjugate the fluorinated pyridazine core to the acetic acid group.

Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., using acetonitrile) to isolate the product.

  • Key Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and structural integrity via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or thermal decomposition .
  • Spill Management : Neutralize with sand or vermiculite, collect in chemical waste containers, and dispose via licensed facilities .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to predict fluorination energetics and transition states .
  • Reaction Path Screening : Apply automated tools (e.g., AFIR or GRRM) to identify low-energy pathways for pyridazine functionalization .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media (e.g., DMF vs. THF) for yield improvements.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can conflicting 19F^{19}\text{F} NMR data be resolved for structural confirmation?

  • Methodological Answer :
  • Advanced NMR Techniques :
TechniqueApplication
19F^{19}\text{F}-1H^{1}\text{H} HOESYIdentify spatial proximity between fluorine and protons.
19F^{19}\text{F} COSYMap scalar coupling between adjacent fluorine atoms.
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
  • Reference Standards : Compare shifts with fluorinated analogs (e.g., 2-fluoropyridazine derivatives) .
  • Computational Predictions : Overlay experimental spectra with DFT-calculated chemical shifts (GIAO method) .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) :
ParameterMonitoring Tool
Reaction ProgressIn-situ FTIR/Raman spectroscopy.
CrystallizationFocused beam reflectance measurement (FBRM).
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates.
  • Purification Consistency : Implement automated flash chromatography with UV-triggered fraction collection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Controlled Assays : Re-test the compound under standardized conditions (e.g., fixed pH, serum-free media) to isolate variables.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Confounders : Verify if impurities (e.g., residual solvents) or stereoisomers (via chiral HPLC) skew results .

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